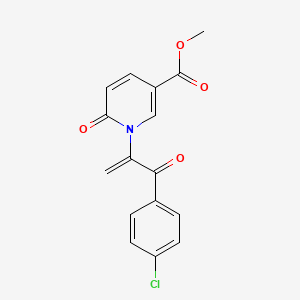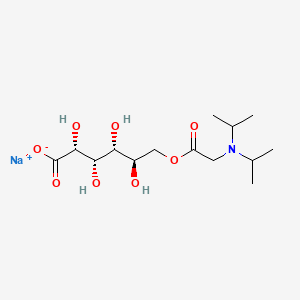
D-Gluconic acid, 6-ester with N,N-diisopropylglycine, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Gluconic acid, 6-ester with N,N-diisopropylglycine, monosodium salt: is a chemical compound with the molecular formula C14H25NO9Na. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is often used in analytical chemistry for separation and analysis purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Gluconic acid, 6-ester with N,N-diisopropylglycine, monosodium salt typically involves esterification reactions. The process begins with D-Gluconic acid and N,N-diisopropylglycine as the starting materials. The esterification reaction is catalyzed by acidic or basic conditions, often using reagents like sulfuric acid or sodium hydroxide. The reaction is carried out under controlled temperatures to ensure the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. Industrial production often employs continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: D-Gluconic acid, 6-ester with N,N-diisopropylglycine, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: In analytical chemistry, D-Gluconic acid, 6-ester with N,N-diisopropylglycine, monosodium salt is used in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures .
Biology: The compound is utilized in biochemical assays and studies involving enzyme kinetics and metabolic pathways .
Medicine: In the medical field, it is explored for its potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations .
Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules .
Mechanism of Action
The mechanism of action of D-Gluconic acid, 6-ester with N,N-diisopropylglycine, monosodium salt involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release D-Gluconic acid and N,N-diisopropylglycine, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and cellular processes .
Comparison with Similar Compounds
- D-Gluconic acid, 6-ester with N,N-dimethylglycine, calcium salt (2:1)
- D-Gluconic acid, 6-ester with N,N-diisopropylglycine, calcium salt (2:1)
Comparison: Compared to its similar compounds, D-Gluconic acid, 6-ester with N,N-diisopropylglycine, monosodium salt exhibits unique properties such as higher solubility in water and distinct reactivity patterns. These characteristics make it particularly suitable for specific applications in analytical chemistry and industrial processes .
Properties
CAS No. |
93981-18-1 |
|---|---|
Molecular Formula |
C14H26NNaO8 |
Molecular Weight |
359.35 g/mol |
IUPAC Name |
sodium;(2R,3S,4R,5R)-6-[2-[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoate |
InChI |
InChI=1S/C14H27NO8.Na/c1-7(2)15(8(3)4)5-10(17)23-6-9(16)11(18)12(19)13(20)14(21)22;/h7-9,11-13,16,18-20H,5-6H2,1-4H3,(H,21,22);/q;+1/p-1/t9-,11-,12+,13-;/m1./s1 |
InChI Key |
XBXQEPCEJCWPKQ-HHBTZVFLSA-M |
Isomeric SMILES |
CC(C)N(CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)C(C)C.[Na+] |
Canonical SMILES |
CC(C)N(CC(=O)OCC(C(C(C(C(=O)[O-])O)O)O)O)C(C)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


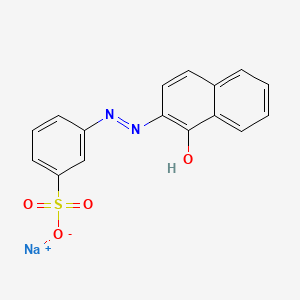
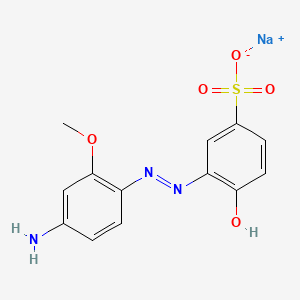
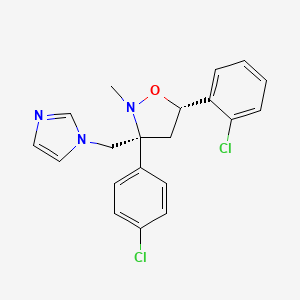
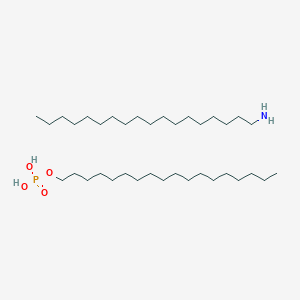
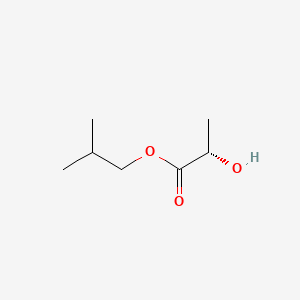
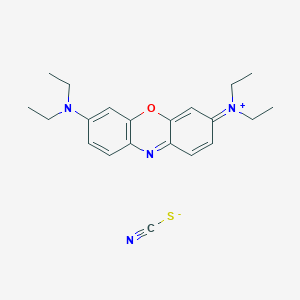

![4-[(2-Chloro-4,6-dinitrophenyl)azo]-N-(3-methoxypropyl)naphthalen-1-amine](/img/structure/B12674458.png)
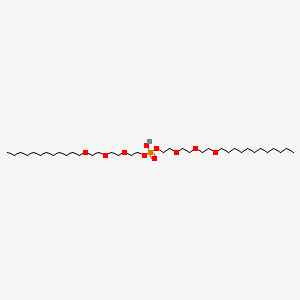
![9-(4-Cycloocten-1-YL)-9-phosphabicyclo[4.2.1]nonane](/img/structure/B12674483.png)
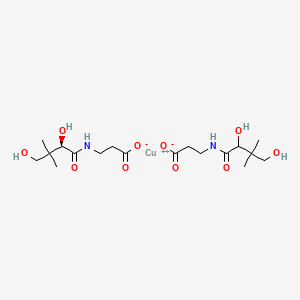

![6-chloro-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12674503.png)
